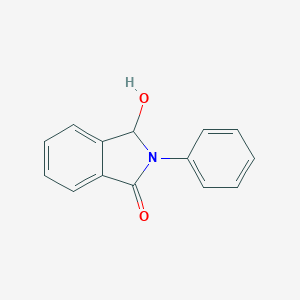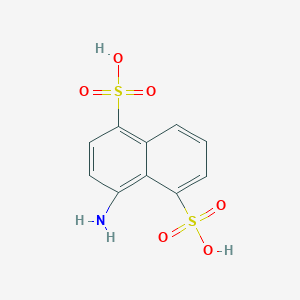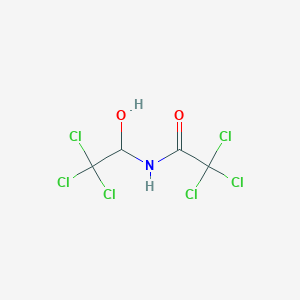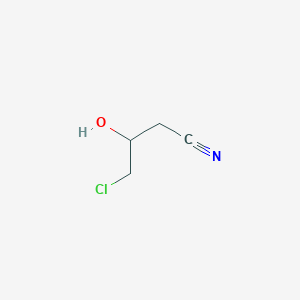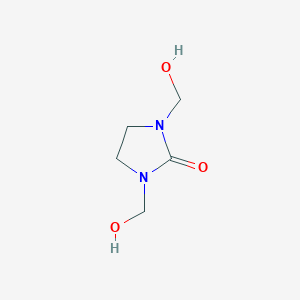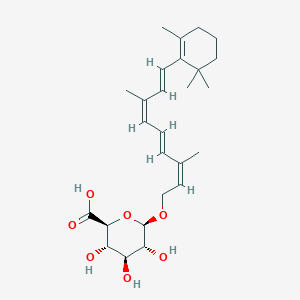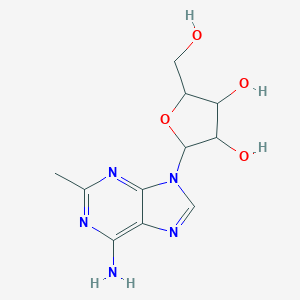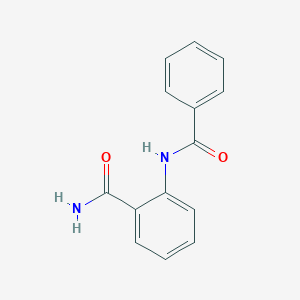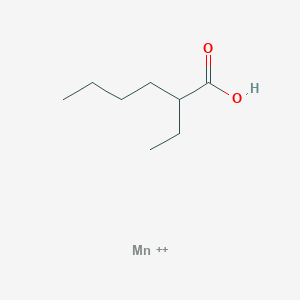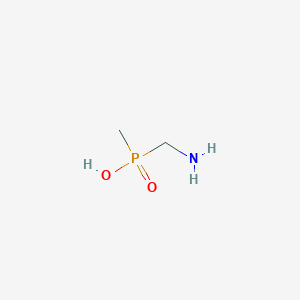![molecular formula C16H10N2O B093276 Benzo[a]phenazin-12-oxid CAS No. 18636-87-8](/img/structure/B93276.png)
Benzo[a]phenazin-12-oxid
Übersicht
Beschreibung
Benzo[a]phenazine 12-oxide is a heterocyclic aromatic compound that belongs to the phenazine family Phenazines are nitrogen-containing polycyclic compounds known for their diverse biological activities and applications in various fields
Wissenschaftliche Forschungsanwendungen
Benzo[a]phenazine 12-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antitumor, and antioxidant properties.
Wirkmechanismus
Target of Action
Benzo[a]phenazine 12-oxide is a derivative of phenazines, a large group of nitrogen-containing heterocycles . Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . .
Mode of Action
Phenazines, in general, are known for their wide spectrum of biological activities . They interact with their targets, leading to various cellular changes. More research is needed to elucidate the specific interactions of Benzo[a]phenazine 12-oxide with its targets.
Biochemical Pathways
Phenazines are mainly isolated from marine and terrestrial microorganisms . They affect various biochemical pathways, leading to their diverse biological activities . .
Result of Action
Phenazines, in general, are known for their diverse biological activities, including antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc .
Action Environment
Environmental factors can significantly impact the action of phenazines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzo[a]phenazine 12-oxide typically involves the oxidative cyclization of appropriate precursors. One common method includes the reaction of benzofurazan oxide with 1-naphthol in the presence of sodium methoxide in methanol under a nitrogen atmosphere at room temperature for 24 hours, followed by maintaining the reaction at -4°C for an additional 24 hours .
Industrial Production Methods: While specific industrial production methods for benzo[a]phenazine 12-oxide are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing reusable nanocatalysts, is also being explored to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[a]phenazine 12-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dioxides.
Reduction: Reduction reactions can convert the oxide to its corresponding phenazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted phenazine derivatives, which can exhibit enhanced or modified biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Phenazine: The parent compound with a simpler structure and similar biological activities.
Benzo[a]phenazine: Lacks the oxide group but shares the core structure.
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.
Uniqueness: Benzo[a]phenazine 12-oxide is unique due to the presence of the oxide group, which imparts distinct chemical reactivity and biological properties. This modification enhances its potential as a therapeutic agent and a functional material in various applications .
Eigenschaften
IUPAC Name |
12-oxidobenzo[a]phenazin-12-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c19-18-15-8-4-3-7-13(15)17-14-10-9-11-5-1-2-6-12(11)16(14)18/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEUHFSHKLIUGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4[N+](=C32)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171884 | |
| Record name | Benzo(a)phenazine 12-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18636-87-8 | |
| Record name | Benzo(a)phenazine 12-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the recent research on benzo[a]phenazine 12-oxides?
A1: The research primarily focuses on a novel synthetic route for 5-hydroxy-10-R-benzo[a]phenazine-12-oxides. [] This method utilizes readily available starting materials like 2-arylamino-1,4-naphthoquinones and employs a two-step process involving oximation followed by cyclization using a nitrating mixture. The study highlights the potential of these compounds for future exploration of their biological activity, particularly as potential nitrogen oxide donors.
Q2: Why are researchers interested in the synthesis of benzo[a]phenazine 12-oxides, specifically those containing a nitrogen oxide (NO) fragment?
A2: Compounds containing the N-oxide moiety, such as benzo[a]phenazine 12-oxides, are of significant interest in medicinal chemistry due to their potential biological activity. [] The presence of the N-oxide group can contribute to a compound's oxidative properties, potentially influencing its interaction with biological targets. Additionally, many N-oxides have shown promising activity as nitrogen oxide (NO) donors. NO plays crucial roles in various physiological processes, including vasodilation and neurotransmission. Therefore, developing new synthetic routes for these compounds can pave the way for discovering novel therapeutics with potential applications in various disease areas.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


